2(3H)-Benzothiazolone,3-methyl-,oxime(9CI)
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Overview
Description
2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) is a chemical compound that belongs to the class of benzothiazolones. This compound is characterized by the presence of a benzothiazolone ring system with a methyl group and an oxime functional group. Benzothiazolones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) typically involves the reaction of 3-methyl-2(3H)-benzothiazolone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for 2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The benzothiazolone ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and suitable solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazolone derivatives.
Scientific Research Applications
2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the benzothiazolone ring can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzothiazolone: Lacks the methyl and oxime groups, leading to different chemical and biological properties.
3-Methyl-2(3H)-benzothiazolone: Similar structure but without the oxime group.
2(3H)-Benzothiazolone, oxime: Similar structure but without the methyl group.
Uniqueness
2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) is unique due to the presence of both the methyl and oxime groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for unique interactions with molecular targets and enables diverse applications in various fields.
Properties
Molecular Formula |
C8H8N2OS |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
(NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H8N2OS/c1-10-6-4-2-3-5-7(6)12-8(10)9-11/h2-5,11H,1H3/b9-8+ |
InChI Key |
IONNAMKZAMTVGD-CMDGGOBGSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N/O |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NO |
Origin of Product |
United States |
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